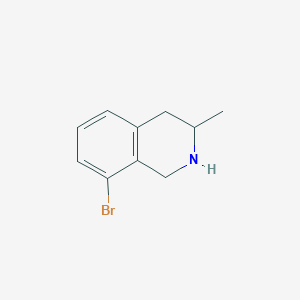

8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound's official IUPAC name is 8-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, reflecting its structural composition as a tetrahydroisoquinoline ring system with specific substitution patterns. The Chemical Abstracts Service registry number 1339402-29-7 provides unique identification within chemical databases, while the molecular formula C₁₀H₁₂BrN indicates ten carbon atoms, twelve hydrogen atoms, one bromine atom, and one nitrogen atom.

The compound's structural representation through various chemical notation systems demonstrates consistency across multiple databases. The Simplified Molecular Input Line Entry System notation CC1CC2=C(CN1)C(=CC=C2)Br accurately depicts the connectivity pattern, where the methyl group is attached to carbon-3 and the bromine substituent occupies position-8 of the aromatic ring. The International Chemical Identifier string InChI=1S/C10H12BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-4,7,12H,5-6H2,1H3 provides a standardized representation that enables precise structural identification across different computational platforms. Additionally, the International Chemical Identifier Key UNVOLWWRSRUVQQ-UHFFFAOYSA-N serves as a shortened version for database searches and chemical informatics applications.

The European Community number 865-775-7 facilitates regulatory identification within European chemical legislation frameworks. These multiple identification systems ensure comprehensive cataloging and referencing of the compound across various scientific and regulatory contexts. The systematic nomenclature also reflects the compound's position within the broader tetrahydroisoquinoline family, emphasizing its relationship to other members through consistent naming conventions.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted tetrahydroisoquinoline systems. Conformational analysis studies of related methyl-substituted tetrahydroisoquinolines provide valuable insights into the preferred spatial arrangements of this compound. Research on conformational equilibria in methyl-substituted tetrahydroisoquinolines has demonstrated that the 3-methyl substituent significantly influences the overall molecular conformation.

The conformational energy calculations for 3-methyl-1,2,3,4-tetrahydroisoquinoline indicate a conformational energy value of 1.63 kilocalories per mole for the axial to equatorial transition, with computational values of 1.53 kilocalories per mole showing excellent agreement between experimental and theoretical determinations. This substantial conformational preference reflects the energetic cost of positioning the methyl group in an axial orientation versus the more favorable equatorial position. The presence of the bromine substituent at the 8-position introduces additional steric considerations that may influence the overall conformational landscape.

| Parameter | Value | Method |

|---|---|---|

| Conformational Energy (3-methyl) | 1.63 kcal/mol | Experimental |

| Conformational Energy (3-methyl) | 1.53 kcal/mol | Computational |

| Molecular Weight | 226.11 g/mol | Mass Spectrometry |

| Predicted Collision Cross Section [M+H]+ | 142.6 Ų | Ion Mobility |

The heterocyclic ring system adopts a characteristic half-chair conformation, consistent with observations in related tetrahydroisoquinoline derivatives. This conformational preference results from the sp³ hybridization of the nitrogen atom and the reduced ring strain associated with the puckered arrangement. The aromatic ring portion maintains planarity, while the saturated carbons C1, C3, and C4 adopt positions that minimize steric interactions between substituents and ring hydrogens.

The predicted collision cross section values provide additional geometric information, with the protonated molecular ion [M+H]+ exhibiting a collision cross section of 142.6 square angstroms. These measurements reflect the compound's three-dimensional shape and size when ionized, offering insights into its gas-phase conformation and potential interactions in analytical separation techniques.

Crystallographic Studies and X-ray Diffraction Data

While specific crystallographic data for this compound remains limited in the current literature, related tetrahydroisoquinoline derivatives have provided valuable structural insights through X-ray diffraction analysis. Crystal structure determinations of similar compounds reveal consistent patterns in molecular geometry and intermolecular interactions that can inform our understanding of this brominated derivative.

Crystal structure analysis of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate demonstrates the typical conformational features of methylated tetrahydroisoquinolines. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 16.1791(19) Å, b = 5.9209(6) Å, c = 12.5007(14) Å, and β = 106.093(5)°. The crystal structure reveals that the heterocyclic ring adopts a half-boat conformation with a total puckering amplitude of 0.5067(11) Å. These structural parameters provide reference points for understanding the likely crystallographic behavior of the 8-bromo-3-methyl derivative.

| Crystallographic Parameter | 2-methyl derivative | Space Group |

|---|---|---|

| a (Å) | 16.1791(19) | P2₁/c |

| b (Å) | 5.9209(6) | Monoclinic |

| c (Å) | 12.5007(14) | |

| β (°) | 106.093(5) | |

| Total Puckering Amplitude (Å) | 0.5067(11) |

The presence of water molecules in the crystal structure of the 2-methyl derivative suggests that tetrahydroisoquinoline compounds have a propensity for hydrogen bonding interactions. The nitrogen atom exhibits sp³ hybridization with tetrahedral geometry, facilitating hydrogen bond formation with solvent molecules or other polar species. This hydrogen bonding capacity may influence the crystallization behavior and solid-state packing arrangements of the 8-bromo-3-methyl derivative.

Crystal structures of other brominated tetrahydroisoquinoline compounds demonstrate that bromine substituents typically occupy positions that minimize steric clashes while maintaining favorable intermolecular interactions. The relatively large size of the bromine atom compared to hydrogen necessitates specific orientations that accommodate the halogen within the crystal lattice without destabilizing the overall structure.

Comparative Structural Analysis with Related Tetrahydroisoquinoline Derivatives

Comparative structural analysis reveals significant relationships between this compound and other members of the tetrahydroisoquinoline family. The unsubstituted 8-bromo-1,2,3,4-tetrahydroisoquinoline (molecular formula C₉H₁₀BrN) provides a direct comparison point, differing only by the absence of the 3-methyl group. This structural comparison highlights the specific contribution of the methyl substituent to the overall molecular properties and conformational preferences.

The molecular weight difference between this compound (226.11 g/mol) and its non-methylated analog demonstrates the quantitative impact of methyl substitution. Related derivatives such as 8-bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (molecular weight 244.10 g/mol) illustrate how additional halogen substitution affects molecular mass and potentially alters physical properties.

| Compound | Molecular Formula | Molecular Weight | Substituents |

|---|---|---|---|

| 8-bromo-3-methyl-THIQ | C₁₀H₁₂BrN | 226.11 g/mol | 8-Br, 3-Me |

| 8-bromo-THIQ | C₉H₁₀BrN | 212.09 g/mol | 8-Br |

| 8-bromo-5-fluoro-2-methyl-THIQ | C₁₀H₁₁BrFN | 244.10 g/mol | 8-Br, 5-F, 2-Me |

| 2-methyl-THIQ | C₁₀H₁₃N | 147.22 g/mol | 2-Me |

Natural tetrahydroisoquinoline alkaloids provide additional comparative context for understanding the structural features of synthetic derivatives. Crystal structure analysis of (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline demonstrates that natural products within this family maintain the characteristic half-chair conformation of the heterocyclic ring. The consistent conformational preferences across natural and synthetic tetrahydroisoquinolines suggest that these structural features are inherent to the ring system rather than specific to particular substitution patterns.

The comparative analysis also reveals trends in collision cross section values that correlate with molecular size and substituent effects. The predicted collision cross section for this compound (142.6 Ų for [M+H]+) reflects the combined contributions of the bromine atom and methyl group to the overall molecular volume. These measurements provide quantitative metrics for distinguishing between closely related structural analogs in analytical applications.

Conformational energy comparisons across the tetrahydroisoquinoline series demonstrate that methyl substitution at different positions produces varying energetic effects. The 3-methyl derivative exhibits a conformational energy of 1.63 kilocalories per mole, which differs significantly from 1-methyl (0.56 kcal/mol) and 4-methyl (-0.32 kcal/mol) analogs. These differences reflect the unique steric environment at each position and highlight the importance of substitution pattern in determining molecular conformation and stability.

属性

IUPAC Name |

8-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-4,7,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVOLWWRSRUVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339402-29-7 | |

| Record name | 8-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline typically involves the bromination of 3-methyl-1,2,3,4-tetrahydro-isoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reagents.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: The compound can be reduced to remove the bromine atom, yielding 3-methyl-1,2,3,4-tetrahydro-isoquinoline.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea under appropriate conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: 3-Methyl-1,2,3,4-tetrahydro-isoquinoline.

Substitution: Various substituted isoquinoline derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 8-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is . Its structure features a bromine atom at the 8th position and a methyl group at the 3rd position on the tetrahydroisoquinoline skeleton. This configuration influences its reactivity and biological interactions significantly.

Medicinal Chemistry Applications

This compound has been identified as a promising candidate in drug development due to its potential therapeutic effects:

- Neuroprotective Effects : Research indicates that tetrahydroisoquinolines may exhibit neuroprotective properties. Compounds within this class have been studied for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anticancer Activity : The compound's structural characteristics allow for interactions with biological targets involved in cancer progression. Preliminary studies suggest that modifications to its structure can enhance its efficacy against various cancer cell lines .

- Antimicrobial Properties : Tetrahydroisoquinoline derivatives have shown promise in combating bacterial infections. The unique substitution pattern of this compound may enhance its binding affinity to microbial targets .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules:

- Synthesis of Analogues : The compound can be used to create various analogues with altered biological activities. Its bromine substitution allows for further functionalization through nucleophilic substitution reactions .

- Multi-component Reactions (MCR) : It has been utilized in MCRs to produce diverse chemical entities that possess biological activity. Such synthetic strategies are crucial for developing libraries of compounds for screening in drug discovery .

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

作用机制

The mechanism of action of 8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and methyl groups. These interactions can modulate biological pathways, leading to potential therapeutic effects.

相似化合物的比较

Comparison with Similar Tetrahydroisoquinoline Derivatives

Halogen-Substituted THIQs

8-Fluoro-2-methyl-THIQ (Compound 32, )

- Structure: 8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline.

- Key Differences :

- Fluorine (electronegative, smaller atomic radius) vs. bromine (less electronegative, larger, polarizable).

- Methyl group at 2-position instead of 3-position.

- Implications :

8-Bromo-6-methoxy-THIQ (CAS 1220694-87-0, )

- Structure: 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline.

- Key Differences :

- Methoxy group at 6-position (electron-donating) vs. methyl at 3-position.

- Positional isomerism (6 vs. 8 substitution) affects molecular interactions .

8-Bromo-6-fluoro-THIQ ()

- Structure: 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline.

- Key Differences :

- Dual halogenation (Br at 8, F at 6) vs. single bromine.

- Increased lipophilicity compared to monohalogenated analogs .

Alkyl-Substituted THIQs

4,4-Dimethyl-8-bromo-THIQ Hydrochloride ()

- Structure: 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- Key Differences :

- Dimethyl substitution at 4,4-positions vs. 3-methyl.

- Higher molecular weight (276.60 g/mol) due to additional methyl and hydrochloride salt .

2-Alkyl-6,7-dimethoxy-THIQs ()

- Structure: Variants include 2-octyl-, 2-nonyl-, and 2-dodecyl-6,7-dimethoxy-THIQs.

- Key Differences :

- Long alkyl chains at 2-position and methoxy groups at 6,7-positions.

- Implications :

Aromatic and Functionalized THIQs

1-Phenyl-THIQ ()

- Structure: 1-Phenyl-1,2,3,4-tetrahydro-isoquinoline.

- Key Differences :

- Phenyl group at 1-position vs. methyl at 3-position.

- Useful as a building block for alkaloid-like structures due to extended conjugation .

5-Trifluoromethyl-THIQ Hydrochloride ()

- Structure: 5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- Key Differences :

- CF$_3$ group at 5-position (strong electron-withdrawing) vs. bromine at 7.

- Implications :

Structural and Functional Analysis Table

生物活性

8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines (THIQs). This compound is characterized by its bicyclic structure, which consists of a fused benzene ring and a nitrogen-containing five-membered ring. The presence of a bromine atom at the 8th position and a methyl group at the 3rd position significantly influences its chemical properties and biological activities.

- Molecular Formula : C_10H_12BrN

- Molecular Weight : 212.09 g/mol

- Structure : The unique substitution pattern provides distinct electronic characteristics that may enhance its biological activity.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections. Its structural features allow it to interact with microbial targets effectively.

2. Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound is being investigated for potential applications in neurodegenerative diseases. It may modulate neurotransmitter systems and protect neuronal cells from damage.

3. Enzyme Inhibition

The compound's interaction with various enzymes could lead to significant biological effects. Studies are ongoing to understand how it can inhibit specific enzymes involved in metabolic pathways or disease processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship of tetrahydroisoquinolines indicates that modifications in their structure can significantly influence their biological efficacy. For instance:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | 0.96 | Bromine at position 5; potential CNS activity |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | 0.91 | Bromine at position 6; different biological profile |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | 0.91 | Bromine at position 7; unique reactivity |

| 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | 0.89 | Methyl group at position 3; similar biological activity |

The unique substitution pattern of 8-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline contributes to its specific interactions with biological targets.

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes in the body. It may act as an agonist or antagonist at neurotransmitter receptors and influence signal transduction pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of THIQs similar to 8-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline:

- Antimicrobial Studies : Research has shown that THIQ derivatives exhibit significant antimicrobial activity against various pathogens.

- Neuroprotective Research : Investigations into THIQs have revealed their potential in protecting against oxidative stress and apoptosis in neuronal cells.

- Enzyme Interaction Studies : Data indicates that certain THIQ compounds can inhibit enzymes linked to neurodegenerative diseases and metabolic disorders.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline, and how can intermediates be purified?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling uses 8-bromo-7-methoxyisoquinoline with 1-hexyne in the presence of PdCl₂, CuI, and triethylamine under nitrogen . Post-reaction, purification involves filtration, aqueous washes, and silica gel column chromatography to isolate intermediates (e.g., yellow oil with 95% purity). For borane adducts, reduction of Schiff bases (e.g., N-(2-bromobenzylidene)ethanamine) with NaBH₄ in THF/isopropanol/water is effective .

- Key Data : Reaction yields vary (e.g., 70–85% for Sonogashira coupling), and purity is confirmed via TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns and stereochemistry (e.g., methoxy or methyl groups at position 3) .

- X-ray crystallography : For resolving crystal structures of intermediates, such as acyclic amine-borane adducts .

- UV-Vis spectroscopy : To analyze electronic transitions (e.g., λmax at 207 nm and 287 nm for methoxy derivatives) .

- Validation : Compare spectral data with literature values for brominated isoquinoline analogs .

Q. How can researchers verify the purity of this compound?

- Methodology :

- HPLC/MS : For quantifying purity (>95%) and detecting trace impurities .

- Melting point analysis : Derivatives like hydrochloride salts exhibit defined melting ranges (e.g., 83–87°C for 5-bromoisoquinoline analogs) .

- Elemental analysis : To confirm molecular formulas (e.g., C₁₁H₁₅BrClN for hydrochloride salts) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodology : Investigate the role of Pd catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) and ligands in Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, electron-deficient bromo substituents may slow oxidative addition, requiring higher catalyst loading .

- Data Analysis : Compare reaction kinetics (e.g., TOF, TON) under varying conditions (solvent polarity, temperature). Evidence shows triethylamine as a base enhances CuI-mediated Sonogashira coupling efficiency .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) alter the compound’s bioactivity or physicochemical properties?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 8-bromo-6-hydroxy-7-methoxy derivatives) and test biological activity (e.g., enzyme inhibition) .

- Thermodynamic Stability : Use DSC/TGA to compare melting points and decomposition profiles. Methoxy groups increase polarity, reducing solubility in nonpolar solvents .

Q. How can conflicting spectral or synthetic yield data be resolved in published studies?

- Methodology :

- Reproducibility Checks : Replicate reactions with strict control of moisture, oxygen, and catalyst purity (e.g., PdCl₂ vs. Pd(OAc)₂) .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent) affecting yield discrepancies .

Q. What strategies are effective for isolating this compound from natural sources, such as Rhodomela confervoides?

- Methodology :

- Extraction : Use methanol/water (7:3) with sonication to solubilize brominated alkaloids .

- Chromatography : Combine size-exclusion (Sephadex LH-20) and reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Characterization : Match optical rotation ([α]²⁰_D = -99.1°) and HRMS data with synthetic standards .

Methodological Frameworks

- Experimental Design : Align synthesis and analysis with conceptual frameworks (e.g., density functional theory for predicting reaction pathways) .

- Data Validation : Cross-reference synthetic yields and spectral data across multiple sources (e.g., Reaxys, CAS databases) to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。